DS12881479

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H19N3OS |

|---|---|

Poids moléculaire |

301.4 g/mol |

Nom IUPAC |

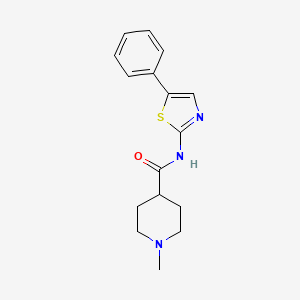

1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C16H19N3OS/c1-19-9-7-13(8-10-19)15(20)18-16-17-11-14(21-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18,20) |

Clé InChI |

BTZKRRFKIKIADV-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC(CC1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DS12881479

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS12881479 is a potent and selective small-molecule inhibitor of MAP kinase-interacting kinase 1 (Mnk1). This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This compound uniquely targets the autoinhibited state of Mnk1, stabilizing its inactive conformation and thereby preventing the phosphorylation of its key downstream substrate, the eukaryotic translation initiation factor 4E (eIF4E). The inhibition of this pathway holds significant therapeutic potential in oncology.

Core Mechanism of Action: Stabilization of the Inactive Mnk1 Conformation

This compound exerts its inhibitory effect not by competing with ATP in the active state, but by binding to and stabilizing the autoinhibited, inactive conformation of Mnk1.[1][2] This novel mechanism is characterized by the stabilization of the Mnk-specific DFD motif in the "DFD-out" conformation, which prevents the kinase from transitioning to its active state.[1][2]

The interaction of this compound with the inactive form of Mnk1 is significantly more potent than its interaction with the active form, highlighting its unique stabilizing mechanism.[1] This mode of action provides a high degree of selectivity for Mnk1.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The key data points are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against Mnk1

| Target | IC50 (nM) | Assay Condition |

| Inactive Mnk1 | 21 | High-throughput screening with unphosphorylated, full-length Mnk1 |

| Active Mnk1 | 416 | Kinase assay with phosphorylated, active Mnk1 |

Data sourced from Matsui et al., 2018.[1]

Table 2: Kinase Selectivity Profile of this compound

This compound was tested against a panel of 48 active kinases to determine its selectivity. At a concentration of 5 µM, significant inhibition (>50%) was observed for only two other kinases.

| Kinase Target | Percent Inhibition at 5 µM |

| FLT3 | >50% |

| DYRK1a | >50% |

A complete list of the 48 kinases and their respective inhibition data was not available in the primary publication. Data sourced from Matsui et al., 2018.[1]

Signaling Pathway

This compound inhibits the Mnk1 signaling pathway, which is a critical downstream effector of the Ras-Raf-MEK-ERK (MAPK) pathway. Mnk1 activation leads to the phosphorylation of eIF4E, a key regulator of cap-dependent mRNA translation of proteins involved in cell proliferation and survival.

Caption: this compound inhibits the MAPK pathway by stabilizing inactive Mnk1.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

Mnk1 Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against Mnk1.

-

Reagents and Materials:

-

Recombinant full-length unphosphorylated (inactive) human Mnk1.

-

Recombinant active (pre-phosphorylated) human Mnk1.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP solution.

-

Substrate (e.g., a specific peptide substrate for Mnk1 or a general substrate like Myelin Basic Protein).

-

This compound stock solution in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

96-well or 384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In the assay plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Add the Mnk1 enzyme (either inactive or active form) to all wells except the negative control.

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for Mnk1.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence proportional to kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

X-ray Crystallography of Mnk1-DS12881479 Complex

This protocol outlines the steps for determining the crystal structure of Mnk1 in complex with this compound.[1]

-

Protein Expression and Purification:

-

The kinase region of human Mnk1 (residues 37-341) with an N-terminal GST tag is expressed in E. coli BL21(DE3) cells.

-

The protein is purified from the cell lysate using a GSTrap column.

-

The GST tag is cleaved using a specific protease (e.g., HRV3c).

-

Further purification is performed using anion-exchange and size-exclusion chromatography.

-

-

Crystallization:

-

The purified Mnk1 protein is concentrated.

-

This compound is added to the protein solution in molar excess.

-

Crystallization is performed using the sitting-drop vapor-diffusion method at a controlled temperature (e.g., 20°C).

-

Crystals are grown in a specific precipitant solution (e.g., 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, 30% w/v PEG 8000).

-

-

Data Collection and Structure Determination:

-

Crystals are cryoprotected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known Mnk1 structure as a search model.

-

The model is refined, and the this compound molecule is fitted into the electron density map.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.

Caption: A typical workflow for kinase inhibitor discovery and characterization.

References

The Discovery and Development of DS12881479: A Potent and Selective MNK1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DS12881479 is a novel, potent, and selective small-molecule inhibitor of MAP kinase-interacting kinase 1 (MNK1). It exhibits a distinct mechanism of action by stabilizing the autoinhibited, inactive conformation of MNK1, thereby preventing its activation and subsequent phosphorylation of downstream targets, most notably the eukaryotic translation initiation factor 4E (eIF4E). The dysregulation of the MNK1-eIF4E signaling axis is implicated in the pathogenesis of various cancers, making MNK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, based on publicly available data. While detailed in vivo efficacy and comprehensive cellular activity data for this compound remain limited in the public domain, this guide consolidates the existing knowledge and provides general experimental protocols relevant to the evaluation of MNK1 inhibitors.

Introduction to MNK1 and Its Role in Cancer

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[1] A primary and critical substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E at Ser209 is a key regulatory event that is linked to increased translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer.[2][3] Elevated levels of phosphorylated eIF4E have been observed in various human cancers and are often associated with poor prognosis.[3] The MNK1/2-eIF4E axis is therefore considered a critical node in oncogenic signaling, and its inhibition presents a promising therapeutic strategy.[4][5]

Discovery of this compound

This compound was identified through high-throughput screening for inhibitors of the inactive form of MNK1.[6] This screening approach was designed to discover compounds that could stabilize the autoinhibited conformation of the kinase. Subsequent medicinal chemistry efforts led to the optimization of a hit compound, resulting in the identification of this compound as a potent and selective MNK1 inhibitor.[6]

Mechanism of Action

This compound exhibits a unique mechanism of action by binding to and stabilizing the inactive, autoinhibited conformation of MNK1.[6][7] This is in contrast to many kinase inhibitors that compete with ATP for binding to the active conformation of the kinase. The co-crystal structure of this compound in complex with the kinase domain of MNK1 revealed that the inhibitor binds to a site that is distinct from the ATP-binding pocket and induces a conformational change that locks the kinase in its inactive state.[6] This prevents the kinase from being phosphorylated and activated by upstream kinases such as ERK and p38.

Data Presentation

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against both the inactive and active forms of MNK1 has been determined.[6]

| Kinase | Form | IC50 (nM) |

| MNK1 | Inactive | 21[6][8] |

| MNK1 | Active | 416[6] |

Kinase Selectivity

This compound has been profiled against a panel of 48 different kinases to assess its selectivity. The compound demonstrated high selectivity for MNK1.[6]

| Kinase | Inhibition at 5 µM |

| FLT3 | >50% |

| DYRK1a | >50% |

| 46 other kinases | <50% |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the public literature, this section provides representative methodologies for key assays used in the characterization of MNK1 inhibitors.

MNK1 Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against MNK1.

Materials:

-

Recombinant human MNK1 (inactive or active form)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a peptide derived from eIF4E or a generic kinase substrate like myelin basic protein)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a microplate.

-

Add the MNK1 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular eIF4E Phosphorylation Assay (General Protocol)

This protocol outlines a method to assess the ability of a compound to inhibit MNK1 activity in a cellular context by measuring the phosphorylation of its substrate, eIF4E.

Materials:

-

Cancer cell line with active MAPK signaling (e.g., MV4-11)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Primary antibodies (anti-phospho-eIF4E Ser209, anti-total-eIF4E)

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total eIF4E.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total eIF4E at each compound concentration.

Cell Proliferation Assay (General Protocol)

This protocol describes a method to evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a low density.

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

Determine the IC50 value for cell proliferation by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

MNK1 Signaling Pathway and this compound Mechanism of Action

References

- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylated Eukaryotic Translation Initiation Factor 4 (eIF4E) is Elevated in Human Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]

An In-Depth Technical Guide to DS12881479: A Selective MNK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS12881479 is a potent and selective small molecule inhibitor of MAP kinase-interacting kinase 1 (MNK1). It exhibits a distinct mechanism of action by binding to and stabilizing the auto-inhibited, inactive conformation of MNK1, thereby preventing its activation and subsequent phosphorylation of downstream targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and a typical inhibitor characterization workflow are included to support further research and development efforts in the field of oncology and beyond.

Chemical Structure and Physicochemical Properties

This compound is a novel compound with a molecular formula of C16H19N3OS.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | N/A |

| CAS Number | 2373065-59-7 | N/A |

| Molecular Formula | C16H19N3OS | [1] |

| Molecular Weight | 301.4 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store as a solid at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months. | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the inactive form of MNK1, with an IC50 value of 21 nM.[1][3] It demonstrates significantly lower potency against the active form of MNK1 (IC50 = 416 nM), highlighting its mechanism of stabilizing the inactive kinase conformation.[1][3]

The compound exhibits good selectivity for MNK1. In a screen against 48 other active kinases, this compound showed greater than 50% inhibition only against FLT3 and DYRK1a when tested at a high concentration of 5 µM.[1][3]

The mechanism of action of this compound involves binding to the auto-inhibited state of MNK1. This interaction stabilizes the Mnk-specific DFD motif in the "DFD-out" conformation, which prevents the kinase from adopting its active conformation and thus inhibits its kinase activity.[3]

| Target | Assay Condition | IC50 (nM) | Reference |

| MNK1 | Inactive form | 21 | [1][3] |

| MNK1 | Active form | 416 | [1][3] |

| FLT3 | >50% inhibition at 5 µM | Not determined | [1][3] |

| DYRK1a | >50% inhibition at 5 µM | Not determined | [1][3] |

Signaling Pathway

This compound targets MNK1, a key downstream effector in the MAPK signaling pathway. MNK1 is activated by the upstream kinases ERK and p38 MAPK in response to various cellular stimuli. Once activated, MNK1 phosphorylates eukaryotic translation initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a subset of mRNAs that are important for tumor progression and cell proliferation. By inhibiting MNK1, this compound effectively blocks this signaling cascade.

References

The Role of DS12881479 in the Inhibition of eIF4E Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer. The phosphorylation of eIF4E at Serine 209, catalyzed by the MAP kinase-interacting kinases (MNK) 1 and 2, is crucial for its oncogenic activity. Consequently, the MNK-eIF4E axis has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of DS12881479, a novel and selective inhibitor of MNK1, and its role in the inhibition of eIF4E phosphorylation. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.

Introduction to the MNK-eIF4E Signaling Pathway

The MNK-eIF4E signaling pathway is a key downstream effector of the Ras/MAPK and PI3K/Akt/mTOR signaling cascades, both of which are frequently hyperactivated in human cancers[1]. Extracellular signals, such as growth factors and stress stimuli, activate the MAPK pathway, leading to the activation of ERK1/2 and p38 MAPK. These kinases, in turn, phosphorylate and activate MNK1 and MNK2[1][2].

Activated MNKs then phosphorylate eIF4E at Serine 209[2]. Phosphorylated eIF4E (p-eIF4E) exhibits an enhanced binding affinity for the 5' cap structure of mRNAs, promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-myc and cyclin D1[2]. The phosphorylation of eIF4E is considered a critical step for its oncogenic transformation activity[3][4]. Therefore, inhibiting MNK activity and subsequent eIF4E phosphorylation presents a rational strategy for cancer therapy.

This compound: A Selective MNK1 Inhibitor

This compound is a novel, potent, and selective small-molecule inhibitor of MNK1[5]. Its mechanism of action involves binding to and stabilizing the autoinhibited, inactive conformation of MNK1[5][6][7][8]. This unique mechanism prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity[5][6][7][8].

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the available quantitative data.

| Target | Assay Condition | IC50 (nM) | Reference |

| Inactive MNK1 | Biochemical Assay | 21 | [6][9] |

| Active MNK1 | Biochemical Assay | 416 | [6][9] |

| MNK2 | Biochemical Assay | Data not publicly available | |

| Table 1: In vitro inhibitory activity of this compound against MNK1. |

| Kinase | Inhibition at 5 µM (%) | Reference |

| FLT3 | >50 | [6][9] |

| DYRK1A | >50 | [6][9] |

| Other 46 kinases | <50 | [9] |

| Table 2: Kinase selectivity profile of this compound. A comprehensive kinase selectivity panel with IC50 values is not publicly available. The data presented here is from a screen at a single high concentration. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in eIF4E phosphorylation and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Caption: The MNK-eIF4E signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro MNK1 kinase inhibition assay.

Caption: Workflow for analyzing eIF4E phosphorylation in cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

In Vitro MNK1 Kinase Assay

This protocol is adapted from standard radiometric kinase assays and can be used to determine the IC50 of this compound against MNK1.

Materials:

-

Recombinant human MNK1 (active or inactive)

-

eIF4E-derived peptide substrate (e.g., biotinylated-eIF4E peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the kinase reaction buffer, the eIF4E peptide substrate, and the diluted this compound or vehicle (DMSO) control.

-

Add recombinant MNK1 to each well to initiate the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Add [γ-³²P]ATP to each well to start the phosphorylation reaction.

-

Incubate for an additional 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a streptavidin-coated plate.

-

Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Western Blot Analysis of eIF4E Phosphorylation

This protocol describes how to assess the effect of this compound on eIF4E phosphorylation in a cellular context.

Materials:

-

Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-eIF4E (Ser209) and rabbit anti-total eIF4E

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-eIF4E overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E or a loading control like β-actin.

Protein Crystallography of this compound in Complex with MNK1

The following provides a general overview of the steps involved in determining the co-crystal structure of this compound and MNK1.

Procedure Outline:

-

Protein Expression and Purification: The kinase domain of human MNK1 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques.

-

Crystallization: The purified MNK1 is incubated with a molar excess of this compound. The complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement, using a known kinase structure as a search model. The initial model is then refined against the collected diffraction data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric quality.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of inhibiting the MNK-eIF4E signaling axis. Its high potency and selectivity for MNK1 make it a suitable probe for dissecting the specific roles of this kinase isoform in cancer biology. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the activity of this compound and to explore its therapeutic potential. Further studies, including the determination of its activity against MNK2 and a comprehensive kinase selectivity profile, will provide a more complete understanding of its pharmacological properties and guide its development as a potential anti-cancer agent.

References

- 1. origene.com [origene.com]

- 2. researchgate.net [researchgate.net]

- 3. MNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel inhibitor stabilizes the ... preview & related info | Mendeley [mendeley.com]

- 9. caymanchem.com [caymanchem.com]

Foundational Research on DS12881479: A Novel MNK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DS12881479 is a novel and selective inhibitor of MAPK-interacting kinase 1 (MNK1), a key enzyme in a signaling pathway implicated in tumorigenesis.[1][2] By stabilizing the inactive conformation of MNK1, this compound presents a promising mechanism for therapeutic intervention in various cancers.[1][2] This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, the relevant signaling pathways, and available preclinical data. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of MNK1 inhibition.

Introduction to MNK1 as a Cancer Target

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that play a crucial role in the regulation of protein synthesis.[1][2] They are the only known kinases that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a modification that is critical for its oncogenic activity.[1] The phosphorylation of eIF4E promotes the translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK-eIF4E axis is a common feature in many cancers and is often associated with poor prognosis.

Targeting MNK1/2 is an attractive therapeutic strategy because these kinases are largely dispensable for normal cell function, suggesting that their inhibition may have a favorable therapeutic window.[1][2] this compound has emerged from these efforts as a potent and selective inhibitor of MNK1.[1]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the inactive, auto-inhibited state of MNK1.[1][2] This mechanism is distinct from many kinase inhibitors that compete with ATP in the active state. By binding to the inactive conformation, this compound stabilizes the DFD motif of MNK1 in an "out" conformation, which prevents the kinase from adopting its active state.[1][2] This allosteric inhibition effectively blocks the downstream phosphorylation of eIF4E.

The chemical structure of this compound consists of a phenyl group, a 2-aminothiazole moiety, and an N-methylpiperidinyl group, which interact with the hydrophobic pocket of the MNK1 kinase domain.[1]

Quantitative Data

Publicly available quantitative data for this compound is currently limited to its in vitro biochemical activity. Further studies are required to establish its efficacy in cellular and in vivo models.

Table 1: In Vitro Biochemical Activity of this compound

| Target | Assay Condition | IC50 (nM) |

| Inactive MNK1 | Biochemical Kinase Assay | 21 |

| Active MNK1 | Biochemical Kinase Assay | 416 |

Data sourced from a study on the co-crystal structure of MNK1 and this compound.[1]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Percent Inhibition at 5 µM |

| FLT3 | >50% |

| DYRK1a | >50% |

| Other 46 kinases | <50% |

This compound was screened against a panel of 48 active kinases.[1]

Signaling Pathways

This compound acts on the MAPK signaling pathway, which is a central regulator of cellular processes and is frequently hyperactivated in cancer.

The MAPK/MNK/eIF4E Signaling Axis

The diagram below illustrates the canonical signaling pathway leading to MNK1 activation and the subsequent phosphorylation of eIF4E. Growth factor signaling through receptor tyrosine kinases (RTKs) activates the Ras/Raf/MEK/ERK cascade. Activated ERK then phosphorylates and activates MNK1.

Caption: The MAPK/MNK/eIF4E signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been extensively published. The following are generalized protocols for key experiments that would be necessary to evaluate the therapeutic potential of a novel MNK1 inhibitor like this compound.

In Vitro MNK1 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MNK1.

Caption: A generalized workflow for an in vitro MNK1 kinase inhibition assay.

Cell Viability/Proliferation Assay

This assay assesses the effect of the compound on the growth and survival of cancer cell lines.

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Western Blot Analysis of eIF4E Phosphorylation

This experiment confirms the on-target effect of the compound in a cellular context.

-

Cell Treatment: Treat cancer cells with various concentrations of this compound for a defined time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the change in eIF4E phosphorylation.

Xenograft Tumor Model in Mice

This in vivo study evaluates the anti-tumor efficacy of the compound in a living organism.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

Future Directions

The foundational research on this compound has established it as a selective and potent inhibitor of MNK1 with a clear mechanism of action. However, to advance this compound towards clinical development, further comprehensive preclinical studies are necessary. These include:

-

Broad-spectrum cellular screening: Evaluating the anti-proliferative activity of this compound across a wide panel of cancer cell lines to identify sensitive cancer types.

-

In vivo efficacy studies: Conducting xenograft and patient-derived xenograft (PDX) studies in relevant cancer models to assess anti-tumor activity.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its exposure with target engagement and anti-tumor effects.

-

Toxicology studies: Assessing the safety profile of this compound in preclinical models.

Conclusion

This compound represents a promising lead compound for the development of a novel class of cancer therapeutics targeting the MNK1-eIF4E signaling axis. Its unique mechanism of stabilizing the inactive conformation of MNK1 provides a strong rationale for its further investigation. The data and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound.

References

The Selectivity Profile of DS12881479: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS12881479 is a novel, potent, and selective inhibitor of MAP kinase-interacting kinase 1 (Mnk1).[1][2] Mnk1, along with the closely related Mnk2, are key downstream effectors of the MAPK signaling pathways and are the sole kinases known to phosphorylate eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is crucial for the translation of a subset of mRNAs encoding proteins involved in tumorigenesis, making Mnk1 an attractive target for cancer therapy.[1][2] this compound exhibits its inhibitory effect by binding to and stabilizing the auto-inhibited, inactive conformation of Mnk1, specifically the "DFD-out" motif, thereby preventing the kinase from adopting its active state.[1][2] This document provides an in-depth technical guide to the selectivity profile of this compound, including its inhibitory activity against Mnk1 and a panel of other kinases, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile of this compound

The selectivity of this compound has been assessed against a panel of kinases. The compound demonstrates high potency for its primary target, Mnk1, particularly in its inactive state.

| Target | IC50 (nM) | % Inhibition @ 5 µM | Notes |

| Inactive Mnk1 | 21 | - | High potency for the primary target. |

| Active Mnk1 | 416 | - | Lower potency against the active form, suggesting a preference for the inactive conformation. |

| FLT3 | - | >50% | Identified as a potential off-target. |

| DYRK1a | - | >50% | Identified as a potential off-target. |

| 46 Other Kinases | - | <50% | Demonstrates good selectivity over a broad range of kinases. |

Experimental Protocols

Kinase Selectivity Profiling: ProfilerPro Kinase Selectivity Assay

The kinase selectivity of this compound was determined using a commercially available kinase profiling service, such as the ProfilerPro Kinase Selectivity Assay Kit (PerkinElmer Inc.).[1] While the precise, proprietary details of the kit are specific to the manufacturer, the general methodology for such an assay is as follows:

Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.

Materials:

-

This compound (test compound)

-

Purified recombinant kinases (e.g., Mnk1, FLT3, DYRK1a, and others)

-

Kinase-specific substrates (peptides or proteins)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (containing appropriate salts, cofactors like MgCl2, and a buffering agent)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production as an indicator of kinase activity)

-

Multi-well assay plates (e.g., 384-well plates)

-

Plate reader capable of detecting the assay signal (e.g., luminescence)

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO. A dilution series is then created to test the compound at various concentrations.

-

Kinase Reaction Setup: The kinase reactions are set up in the wells of a multi-well plate. Each well contains the kinase reaction buffer, a specific purified kinase, and its corresponding substrate.

-

Compound Addition: The test compound (this compound) at a specific concentration (e.g., 5 µM for single-point screening) or a range of concentrations (for IC50 determination) is added to the appropriate wells. Control wells containing only the solvent (DMSO) are also included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near the Km for each specific kinase to ensure sensitive detection of inhibition.

-

Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (or substrate consumed) is measured. In the case of the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase activity in the presence of the inhibitor is calculated relative to the control wells (DMSO only). For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

Cellular Assay: eIF4E Phosphorylation

To confirm the on-target activity of this compound in a cellular context, an assay measuring the phosphorylation of the primary downstream substrate of Mnk1, eIF4E, can be performed.

Objective: To determine if this compound can inhibit Mnk1 activity within cancer cells, leading to a reduction in eIF4E phosphorylation.

Materials:

-

Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Western blotting equipment and reagents

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody against phospho-eIF4E. The membrane is also probed with antibodies for total eIF4E and a loading control to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is then added, and the resulting signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to phospho-eIF4E is quantified and normalized to the total eIF4E and the loading control. A decrease in the phospho-eIF4E signal in cells treated with this compound indicates inhibition of Mnk1 activity.

Mandatory Visualizations

Caption: The MAPK/Mnk1 signaling pathway and the mechanism of action of this compound.

Caption: A generalized workflow for in vitro kinase selectivity profiling.

References

Preclinical Profile of DS12881479: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS12881479 is a novel and potent small molecule inhibitor targeting MAPK-interacting kinase 1 (Mnk1). By selectively binding to and stabilizing the autoinhibited conformation of inactive Mnk1, this compound effectively prevents its activation and subsequent phosphorylation of downstream targets, most notably the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical regulatory step in the translation of mRNAs involved in cell proliferation and survival, and its dysregulation is implicated in various cancers. This document provides a comprehensive summary of the available preclinical data on this compound, detailing its mechanism of action, in vitro potency, and selectivity. While specific in vivo efficacy, pharmacokinetic, and toxicology data from preclinical models are not publicly available at this time, this guide furnishes detailed, representative experimental protocols and conceptual diagrams to support further investigation of this compound.

Core Compound Data

The following table summarizes the key in vitro inhibitory activities of this compound.

| Target | Assay Condition | IC50 (nM) | Selectivity Notes |

| Inactive Mnk1 | Full-length unphosphorylated enzyme | 21 | High potency against the inactive state. |

| Active Mnk1 | Pre-activated enzyme | 416 | Demonstrates a clear preference for the inactive conformation. |

| FLT3 | Kinase panel screening | >50% inhibition at 5 µM | Off-target activity observed at high concentrations. |

| DYRK1a | Kinase panel screening | >50% inhibition at 5 µM | Off-target activity observed at high concentrations. |

Mechanism of Action: Stabilizing the Inactive State

This compound exerts its inhibitory effect through a distinct mechanism of action. Unlike ATP-competitive inhibitors that bind to the active conformation of kinases, this compound selectively binds to the autoinhibited, inactive state of Mnk1. This interaction stabilizes a specific "DFD-out" conformation of the DFD motif within the kinase domain, preventing the conformational change required for Mnk1 activation. By locking Mnk1 in its inactive state, this compound effectively blocks the downstream phosphorylation of eIF4E, a key event in promoting tumorigenesis.

Signaling Pathway

Methodological & Application

Application Notes and Protocols for DS12881479 in In-Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (MNK1), a key enzyme in the regulation of protein synthesis and cell proliferation.[1][2] MNK1, along with its isoform MNK2, are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is crucial for the oncogenic activity of eIF4E, which is often overexpressed in various cancers and is associated with poor prognosis. By inhibiting MNK1, this compound effectively blocks the phosphorylation of eIF4E, leading to the suppression of tumorigenesis. Notably, MNK1 and MNK2 are largely dispensable in normal cells, making them attractive targets for cancer therapy with a potentially wide therapeutic window.

This document provides detailed application notes and experimental protocols for the utilization of this compound in in-vitro cancer cell line studies. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer effects of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by binding to and stabilizing the auto-inhibited, inactive conformation of MNK1. This unique mechanism prevents the kinase from transitioning to its active state, thereby blocking its catalytic activity. The primary downstream consequence of MNK1 inhibition by this compound is the reduction of phosphorylated eIF4E (p-eIF4E), which in turn suppresses the translation of key mRNAs involved in cancer cell proliferation, survival, and metastasis.

A proteolysis-targeting chimera (PROTAC) degrader, P11-2, has been developed based on the this compound scaffold. This degrader not only inhibits MNK1 but also induces its degradation, leading to a more sustained suppression of the MNK-eIF4E signaling axis.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the MNK1 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the in-vitro activity of this compound and its derivative, P11-2.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Inactive MNK1 | 21 |

| Active MNK1 | 416 |

Table 2: Anti-proliferative and Degradation Activity of P11-2 (this compound-based PROTAC) in MV4-11 Cells

| Parameter | IC50 / DC50 (nM) |

| Anti-proliferative Activity (IC50) | 45[3] |

| MNK1 Degradation (DC50) | 11.92[3] |

| p-eIF4E Suppression (IC50) | 22.07[3] |

Table 3: Effect of MNK Inhibition on Cell Viability in Various Cancer Cell Lines (Representative Data for a similar MNK inhibitor, EB1)

| Cell Line | Cancer Type | GI50 (µM) |

| MDA-MB-231 | Breast Cancer | 15.08[1] |

| MDA-MB-468 | Breast Cancer | 14.46[1] |

| MCF7 | Breast Cancer | 8.46[1] |

| IMR90 | Normal Fibroblast | >40[1] |

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 4: Effect of a MNK Inhibitor (AKN-028) on Cell Cycle Distribution in MV4-11 Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (0.1% DMSO) | 45 | 40 | 15 |

| AKN-028 (0.025 µM) | 55 | 30 | 15 |

| AKN-028 (0.05 µM) | 60 | 25 | 15 |

| AKN-028 (0.1 µM) | 65 | 20 | 15 |

Note: Data is representative of the effects of MNK inhibition on the cell cycle.[4]

Table 5: Induction of Apoptosis by a MNK Inhibitor in Combination with other agents in AML cell lines

| Cell Line | Treatment | % Apoptotic Cells |

| OCI/AML3 | AZD8055 + Selumetinib | ~40 |

| MOLM13 | AZD8055 + Selumetinib | ~50 |

| U937 | AZD8055 + Selumetinib | ~60 |

Note: This table shows the pro-apoptotic effect of inhibiting pathways that converge on MNK signaling.[5]

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell lines of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for p-eIF4E

This protocol is used to assess the direct downstream effect of this compound on its target by measuring the levels of phosphorylated eIF4E.

Experimental Workflow: Western Blot Analysis

Caption: General workflow for Western blot analysis.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-eIF4E (Ser209), anti-eIF4E, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the p-eIF4E levels to total eIF4E and the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

This compound is a valuable research tool for investigating the role of the MNK1-eIF4E signaling axis in cancer. The protocols outlined in this document provide a framework for characterizing the in-vitro anti-cancer effects of this potent and selective MNK1 inhibitor. By utilizing these methodologies, researchers can effectively assess the impact of this compound on cancer cell viability, downstream signaling, apoptosis, and cell cycle progression, thereby contributing to a better understanding of its therapeutic potential.

References

- 1. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of eIF4E phosphorylation reduces cell growth and proliferation in primary central nervous system lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: DS12881479 for High-Throughput MNK1 Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key enzymes in cellular signaling cascades, acting as downstream effectors of the ERK and p38 MAPK pathways.[1][2][3][4] They are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a critical step in the regulation of cap-dependent mRNA translation.[4][5] Dysregulation of the MNK-eIF4E axis is implicated in tumorigenesis and drug resistance, making MNK1 a compelling target for cancer therapy.[6][7] DS12881479 is a novel, potent, and selective inhibitor of MNK1.[8][9] This compound uniquely stabilizes the autoinhibited, inactive conformation of MNK1, preventing its activation and subsequent phosphorylation of eIF4E.[7][10]

This document provides detailed protocols for assessing the inhibitory activity of this compound against MNK1 using both a biochemical in vitro kinase assay and a cell-based assay to measure the downstream effects on eIF4E phosphorylation.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound was determined against both the inactive and active forms of MNK1. The compound shows a strong preference for the inactive state, consistent with its mechanism of action.[10]

| Target | IC50 Value | Assay Condition |

| Inactive MNK1 | 21 nM | High-throughput screening using unphosphorylated, full-length MNK1.[10] |

| Active MNK1 | 416 nM | Kinase assay using pre-activated MNK1.[9][10] |

| FLT3 | >50% inhibition at 5 µM | Kinase selectivity profiling.[9][10] |

| DYRK1a | >50% inhibition at 5 µM | Kinase selectivity profiling.[9][10] |

MNK1 Signaling Pathway and this compound Inhibition

The diagram below illustrates the central role of MNK1 in the MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Biochemical MNK1 Kinase Assay

This protocol is adapted from a generic ADP-Glo™ kinase assay format and is designed to measure the direct inhibition of recombinant MNK1 by this compound.[11] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow for In Vitro MNK1 Kinase Assay

Materials:

-

Recombinant Human MNK1 enzyme (BPS Bioscience, #40353 or similar)

-

Myelin Basic Protein (MBP) substrate

-

ATP (500 µM stock)

-

5x Kinase Assay Buffer

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with ultrapure water.[11]

-

Thaw all reagents on ice. Keep the MNK1 enzyme on ice and avoid repeated freeze-thaw cycles.[11]

-

Prepare the Master Mixture for N wells: N x (11 µl 1x Kinase Assay Buffer + 0.5 µl ATP (500 µM) + 1 µl MBP (5 mg/ml)).[11]

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform a serial dilution of this compound in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Protocol:

-

Add 12.5 µl of the Master Mixture to each well of a 96-well plate.[11]

-

Add 2.5 µl of the diluted this compound or DMSO vehicle (for "Positive Control" and "Blank" wells) to the appropriate wells.

-

To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µl of diluted MNK1 enzyme (e.g., 40 ng/µl) to the "Test Inhibitor" and "Positive Control" wells.[11]

-

Incubate the plate at 30°C for 45 minutes.[11]

-

-

Signal Detection:

-

Data Analysis:

-

Subtract the "Blank" reading from all other measurements.

-

Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Phospho-eIF4E (Ser209) Immunoassay

This protocol measures the effect of this compound on the phosphorylation of MNK1's primary downstream target, eIF4E, in a cellular context. It is based on a sandwich immunoassay format.[12]

Workflow for Cellular Phospho-eIF4E Assay

Materials:

-

Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231).[6]

-

Cell culture medium and supplements

-

This compound

-

Phospho-eIF4E (Ser209) Assay Kit (Meso Scale Discovery, #K151DWD or similar)

-

Complete Lysis Buffer (with protease and phosphatase inhibitors)

-

96-well cell culture plates

-

Electrochemiluminescence (ECL) plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

After treatment, gently aspirate the growth medium from the wells.[12]

-

Add 100 µL of complete, ice-cold Lysis Buffer to each well.

-

Incubate on ice with gentle agitation for 30 minutes to ensure complete lysis.

-

-

Immunoassay Protocol:

-

Detection:

-

Signal Reading:

-

Wash the plate 3 times with 300 µL/well of Tris Wash Buffer.

-

Add 150 µL of 1x Read Buffer T to each well.[12]

-

Analyze the plate immediately on an ECL plate reader.

-

-

Data Analysis:

-

The ECL signal is proportional to the amount of phosphorylated eIF4E in the sample.

-

Normalize the phospho-eIF4E signal to the total protein concentration of the lysate or to a total eIF4E signal if using a multiplexed assay.

-

Calculate the percent inhibition of eIF4E phosphorylation for each this compound concentration relative to the DMSO control.

-

Determine the cellular IC50 value by plotting percent inhibition against inhibitor concentration.

-

References

- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mnk2 and Mnk1 Are Essential for Constitutive and Inducible Phosphorylation of Eukaryotic Initiation Factor 4E but Not for Cell Growth or Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. mesoscale.com [mesoscale.com]

Application Notes and Protocols for In Vivo Studies of DS12881479

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1), a key enzyme in the MAPK signaling pathway.[1][2] Mnk1 phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the translation of several mRNAs involved in tumorigenesis.[3][4][5] By stabilizing the inactive conformation of Mnk1, this compound effectively inhibits this process, making it a promising candidate for cancer therapy.[3] These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical cancer models.

Signaling Pathway

The MAPK/Mnk1/eIF4E signaling pathway plays a crucial role in cell proliferation, survival, and protein synthesis, which are often dysregulated in cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for DS12881479 in Cell Culture

Introduction

DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (MNK1). It functions by stabilizing the auto-inhibited, inactive conformation of MNK1, thereby preventing its switch to the active state.[1][2] MNK1 is a serine/threonine kinase activated by the extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways.[1] Once activated, MNK1 phosphorylates eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation, which is implicated in tumorigenesis.[1] By inhibiting MNK1, this compound effectively blocks the phosphorylation of eIF4E, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.

Data Presentation

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is highly recommended to use anhydrous DMSO for the preparation of stock solutions.

| Solvent | Solubility | Notes |

| DMSO | ≥ 225 mg/mL (≥ 746.5 mM) | Sonication and gentle warming (37°C) can aid in dissolution. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[3][4] |

| Ethanol | Insoluble or Sparingly Soluble | Not recommended as a primary solvent for creating stock solutions.[5] |

| Water | Insoluble | Not suitable for initial dissolution.[5] |

| Cell Culture Medium | Insoluble at high concentrations | Direct dissolution is not advised. Working solutions should be prepared by diluting a DMSO stock solution. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Water bath set to 37°C (optional)

Procedure:

-

Pre-warm the inhibitor: Before opening, allow the vial containing the this compound powder to equilibrate to room temperature to prevent moisture condensation.

-

Calculate the required amount of DMSO: Based on the molecular weight of this compound (301.41 g/mol ), calculate the volume of DMSO needed. To prepare 1 mL of a 10 mM stock solution, 3.01 mg of this compound is required.

-

Dissolution: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the corresponding volume of anhydrous DMSO.

-

Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube briefly or warm the solution at 37°C for 10-15 minutes to facilitate complete dissolution.[5] Visually inspect the solution to ensure no solid particulates are present.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To prevent precipitation of the compound upon direct addition to the aqueous cell culture medium, it is advisable to perform an intermediate dilution step. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed complete cell culture medium.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.

-

Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. The final DMSO concentration will be 0.1%.

-

-

Mix Thoroughly: Gently mix the working solution by inverting the tube or by gentle pipetting.

-

Immediate Use: It is recommended to use the freshly prepared working solution immediately for cell treatment.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor used.

Mandatory Visualization

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow for this compound Preparation

Caption: Workflow for this compound stock and working solution preparation.

References

- 1. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | MNK | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

Application of DS12881479 in Leukemia Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS12881479 is a potent and highly selective inhibitor of MAPK-interacting kinase 1 (Mnk1), a key enzyme in the MAPK signaling pathway.[1][2] Mnk1, and its closely related isoform Mnk2, are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is a critical regulator of cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and oncogenesis.[3][4] Dysregulation of the Mnk-eIF4E axis is frequently observed in various cancers, including leukemia, making it a promising target for therapeutic intervention.[5][6] Preclinical studies with various MNK inhibitors have demonstrated their potential in treating leukemia, particularly Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[4][6] this compound, by stabilizing the autoinhibited state of Mnk1, offers a powerful tool for investigating the role of Mnk1 in leukemia pathogenesis and for preclinical evaluation of Mnk1 inhibition as a therapeutic strategy.[1][7]

Mechanism of Action

This compound is a potent and selective inhibitor of Mnk1 with an IC50 value of 21 nM.[1][2] It exhibits its inhibitory activity primarily by binding to and stabilizing the inactive, autoinhibited conformation of Mnk1.[7] This prevents the kinase from adopting its active state, thereby blocking the downstream phosphorylation of its substrate, eIF4E. The inhibition of eIF4E phosphorylation leads to a reduction in the translation of key oncoproteins, which in turn can induce cell cycle arrest and apoptosis in leukemia cells.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Mnk1 IC50 | 21 nM | [1][2] |

| Active Mnk1 IC50 | 416 nM | [1] |

Table 2: Anticipated Effects of this compound in Leukemia Cell Lines (Hypothetical Data Based on Known Effects of MNK Inhibitors)

| Cell Line | IC50 (Cell Viability) | Apoptosis Induction (at 1 µM) | p-eIF4E (Ser209) Reduction (at 1 µM) |

| MV4-11 (AML) | 50 - 200 nM | Significant increase | > 80% |

| KG-1 (AML) | 100 - 500 nM | Moderate increase | > 70% |

| K562 (CML) | 200 - 800 nM | Moderate increase | > 60% |

| U937 (AML) | 80 - 300 nM | Significant increase | > 75% |

Note: The data in Table 2 is hypothetical and intended to guide experimental design. Actual values should be determined empirically.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11, KG-1, K562)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-